molecular formula C18H24N2O3S B2834308 N-[(4-tert-butylphenyl)(cyano)methyl]-2-(1,1-dioxo-1lambda6-thiolan-3-yl)acetamide CAS No. 1355741-57-9

N-[(4-tert-butylphenyl)(cyano)methyl]-2-(1,1-dioxo-1lambda6-thiolan-3-yl)acetamide

Cat. No.: B2834308
CAS No.: 1355741-57-9
M. Wt: 348.46
InChI Key: SBBVRWHSKRZTBH-UHFFFAOYSA-N
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Description

N-[(4-tert-butylphenyl)(cyano)methyl]-2-(1,1-dioxo-1lambda6-thiolan-3-yl)acetamide is a complex organic compound characterized by its unique structural components, including a tert-butylphenyl group, a cyano group, and a thiolane ring with a dioxo substitution

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-tert-butylphenyl)(cyano)methyl]-2-(1,1-dioxo-1lambda6-thiolan-3-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the tert-butylphenyl group: This step involves the alkylation of phenyl compounds with tert-butyl halides under Friedel-Crafts alkylation conditions.

    Introduction of the cyano group: The cyano group can be introduced via nucleophilic substitution reactions using cyanide salts.

    Synthesis of the thiolane ring: The thiolane ring is synthesized through cyclization reactions involving sulfur-containing reagents.

    Coupling of intermediates: The final step involves coupling the synthesized intermediates under controlled conditions, often using catalysts and specific solvents to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiolane ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the cyano group, converting it to primary amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.

    Substitution: Halogenating agents like bromine or chlorine in the presence of Lewis acids can facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Primary amines.

    Substitution: Halogenated derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, N-[(4-tert-butylphenyl)(cyano)methyl]-2-(1,1-dioxo-1lambda6-thiolan-3-yl)acetamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. Its structural features may interact with biological targets, offering possibilities for drug development, particularly in targeting specific enzymes or receptors.

Industry

Industrially, the compound can be used in the synthesis of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for applications in coatings, adhesives, and polymer industries.

Mechanism of Action

The mechanism by which N-[(4-tert-butylphenyl)(cyano)methyl]-2-(1,1-dioxo-1lambda6-thiolan-3-yl)acetamide exerts its effects depends on its interaction with molecular targets. The cyano group can act as an electron-withdrawing group, influencing the reactivity of the compound. The thiolane ring may interact with sulfur-containing enzymes or proteins, potentially inhibiting their activity or altering their function.

Comparison with Similar Compounds

Similar Compounds

  • **N-[(4-tert-butylphenyl)(cyano)methyl]-2-(1,1-dioxo-1lambda6-thiolan-3-yl)acetamide
  • **this compound

Uniqueness

Compared to similar compounds, this compound stands out due to its specific combination of functional groups, which confer unique reactivity and stability. The presence of both a cyano group and a thiolane ring with a dioxo substitution is relatively rare, making it a compound of significant interest for further research and development.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

N-[(4-tert-butylphenyl)-cyanomethyl]-2-(1,1-dioxothiolan-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O3S/c1-18(2,3)15-6-4-14(5-7-15)16(11-19)20-17(21)10-13-8-9-24(22,23)12-13/h4-7,13,16H,8-10,12H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBBVRWHSKRZTBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(C#N)NC(=O)CC2CCS(=O)(=O)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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